

MK-28 Target Identification and Validation: A Technical Overview

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Compound of Interest

Compound Name: MK-28
Cat. No.: B8134312

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This technical guide provides an in-depth overview of the target identification and validation studies for **MK-28**, a potent and selective activator of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK). The information presented herein is synthesized from publicly available research, offering a detailed look into the experimental methodologies and key data that have defined the mechanism of action of this compound.

Executive Summary

MK-28 has been identified as a selective activator of PERK, a critical component of the unfolded protein response (UPR). This pathway is activated in response to endoplasmic reticulum (ER) stress. Target identification was primarily achieved through comprehensive kinase screening, which demonstrated high selectivity for PERK. Subsequent validation studies in cellular and animal models of Huntington's disease have confirmed its on-target activity, demonstrating its ability to rescue cells from ER stress-induced apoptosis and improve disease phenotypes in vivo.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of **MK-28**.

Table 1: In Vitro Activity and Selectivity of **MK-28**

| Parameter | Cell Line | Concentration Range | Result | Citation |
|-------------------------|------------------------------|---------------------|--|----------|
| PERK Selectivity | 391-Kinase Panel | 0-100 μ M | Highly selective for PERK | [1][2] |
| Apoptosis Rescue | STHdhQ111/111 cells | 0-100 μ M | Rescued cells from ER stress-induced apoptosis | [1][2] |
| ATF4 Protein Levels | STHdhQ111/111 cells | High Concentration | Up to 2.5-fold increase | [1][2] |
| CHOP mRNA Levels | STHdhQ111/111 cells | High Concentration | Up to 10-fold increase | [1][2] |
| GADD34 mRNA Levels | STHdhQ111/111 cells | High Concentration | Up to 5-fold increase | [1][2] |
| Other Kinase Activity | EIF2AK1 (HRI), EIF2AK2 (PKR) | Not specified | Little to no effect | [1][2] |
| GCN2 (EIF2AK4) Activity | Not specified | Not specified | Activates GCN2 | [1][2] |

Table 2: In Vivo Pharmacokinetics and Efficacy of **MK-28** in Mice

| Parameter | Animal Model | Dosage | Result | Citation |
|------------------------------|--------------|---------------------------------|--|----------|
| Maximum Concentration (Cmax) | Mice | 10 mg/kg, IP, single dose | 105 ng/ml | [1][2] |
| Half-life (Plasma) | Mice | 10 mg/kg, IP, single dose | 30 minutes | [1][2] |
| Systemic Function & Survival | R6/2 mice | 1 mg/kg, IP, daily for 28 days | Improved systemic function and increased survival | [1][2] |
| Target Engagement (Brain) | R6/2 mice | 1 mg/kg, IP, daily for 28 days | Increased levels of eIF2 α -P in the striatum | [1][2] |
| Motor & Executive Functions | R6/2 mice | Transient subcutaneous delivery | Significantly improved motor and executive functions | [1][2] |
| Onset of Death | R6/2 mice | Transient subcutaneous delivery | Delayed onset of death | [1][2] |

Experimental Protocols

The following sections detail the key experimental methodologies employed in the target identification and validation of **MK-28**.

Target Identification: Kinase Selectivity Profiling

Objective: To identify the primary kinase target of **MK-28** and assess its selectivity.

Methodology:

- A panel of 391 kinases was utilized to assess the selectivity of **MK-28** in vitro.

- **MK-28** was tested at various concentrations (ranging from 0 to 100 μ M) against the kinase panel.
- The activity of each kinase in the presence of **MK-28** was measured and compared to a vehicle control.
- The results were analyzed to determine the inhibitory or activating effect of **MK-28** on each kinase, with a focus on identifying the most potently and selectively modulated target.

Target Validation: Cellular Assays

Objective: To validate the on-target activity of **MK-28** in a cellular context and assess its functional consequences.

Methodology:

- Cell Culture: Striatal cells from a Huntington's disease model (STHdhQ111/111) and wild-type cells were cultured under standard conditions.
- Compound Treatment: Cells were treated with a range of concentrations of **MK-28** (0-100 μ M) for a specified duration (e.g., 48 hours).
- ER Stress Induction: To assess the protective effects of **MK-28**, cells were subjected to ER stress-inducing agents.
- Apoptosis Analysis: The extent of apoptosis was quantified using established methods (e.g., caspase activity assays, TUNEL staining) to determine if **MK-28** could rescue cells from ER stress-induced cell death.
- Gene and Protein Expression Analysis:
 - Western Blotting: Cellular lysates were collected to measure the protein levels of key downstream targets of PERK activation, such as ATF4 and phosphorylated eIF2 α .
 - Quantitative PCR (qPCR): RNA was extracted from treated cells to measure the mRNA levels of PERK target genes, including CHOP and GADD34.

In Vivo Target Validation and Efficacy

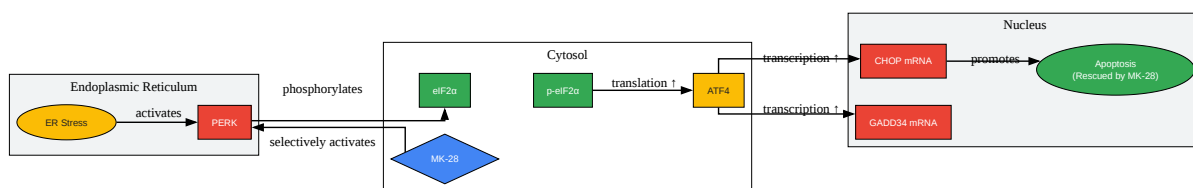
Objective: To confirm the on-target activity of **MK-28** in a living organism and evaluate its therapeutic potential.

Methodology:

- **Animal Model:** The R6/2 mouse model of Huntington's disease was used.
- **Drug Administration:** **MK-28** was administered to the mice via intraperitoneal (IP) injection (e.g., 1 mg/kg daily for 28 days) or transient subcutaneous delivery.
- **Pharmacokinetic Analysis:** Blood samples were collected at various time points after a single IP dose (10 mg/kg) to determine the C_{max} and plasma half-life of **MK-28**.
- **Behavioral and Survival Analysis:** The effect of long-term **MK-28** treatment on motor function, executive function, and overall survival was monitored.
- **Target Engagement:** After the treatment period, brain tissue (specifically the striatum) was collected to measure the levels of phosphorylated eIF2 α (eIF2 α -P) to confirm that **MK-28** was engaging its target in the central nervous system.

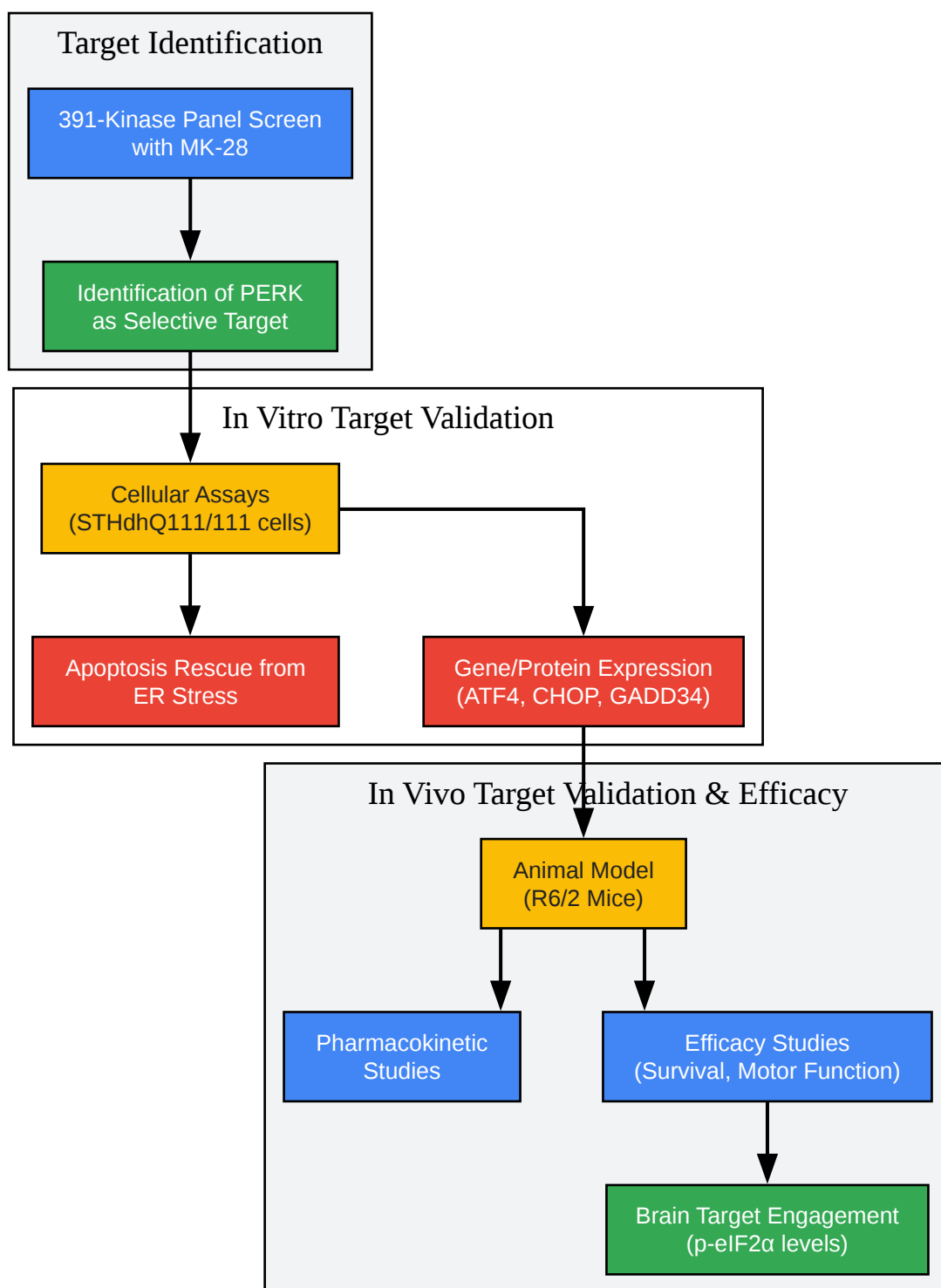
Visualizations: Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the study of **MK-28**.



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Caption: PERK Signaling Pathway Activated by **MK-28**.



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Caption: **MK-28** Target Identification and Validation Workflow.

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References

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